Butan-2-yl 2-propylpentanoate
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Overview
Description
Butan-2-yl 2-propylpentanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is formed from the esterification reaction between butan-2-ol and 2-propylpentanoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-yl 2-propylpentanoate typically involves the esterification of butan-2-ol with 2-propylpentanoic acid. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction can be represented as:
Butan-2-ol+2-propylpentanoic acid→Butan-2-yl 2-propylpentanoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
Butan-2-yl 2-propylpentanoate, like other esters, can undergo several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into butan-2-ol and 2-propylpentanoic acid in the presence of water and an acid or base catalyst.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Butan-2-ol and 2-propylpentanoic acid.
Reduction: Butan-2-ol and the corresponding alcohol from the acid part.
Transesterification: A different ester and the corresponding alcohol.
Scientific Research Applications
Butan-2-yl 2-propylpentanoate has various applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of Butan-2-yl 2-propylpentanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, enzymes that catalyze the hydrolysis of esters, resulting in the formation of butan-2-ol and 2-propylpentanoic acid. These products can then participate in various metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Another ester with a similar structure but different alkyl groups.
Methyl butyrate: An ester with a shorter carbon chain.
Isopropyl butyrate: Similar ester with a different alcohol component.
Uniqueness
Butan-2-yl 2-propylpentanoate is unique due to its specific combination of butan-2-ol and 2-propylpentanoic acid, which imparts distinct chemical and physical properties. Its specific structure may result in unique interactions with biological systems and different applications in industry compared to other esters.
Properties
CAS No. |
112229-61-5 |
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Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
butan-2-yl 2-propylpentanoate |
InChI |
InChI=1S/C12H24O2/c1-5-8-11(9-6-2)12(13)14-10(4)7-3/h10-11H,5-9H2,1-4H3 |
InChI Key |
XWDWKRUCMDDLOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(=O)OC(C)CC |
Origin of Product |
United States |
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